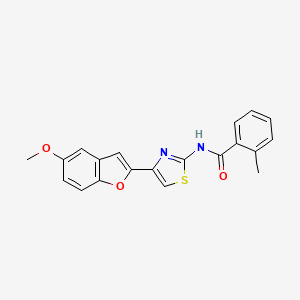

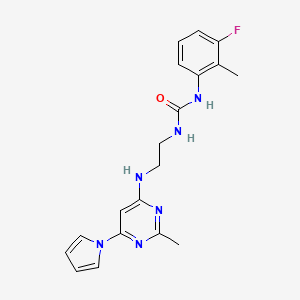

![molecular formula C16H12ClN3O3 B2626656 N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-79-2](/img/structure/B2626656.png)

N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a chemical compound that is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to design and create a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Applications De Recherche Scientifique

Anticancer Properties

The investigation of indole derivatives has revealed their potential as biologically active compounds for cancer treatment. Specifically, N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits promising anticancer properties. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies suggest that it interferes with key cellular pathways, making it a candidate for targeted therapies .

Antimicrobial Activity

Indoles, including our compound of interest, have demonstrated antimicrobial effects against bacteria, fungi, and parasites. Researchers have investigated their potential as novel antibiotics, antifungals, and antiparasitic agents. The compound’s unique structure may allow for selective targeting of microbial pathogens, making it an exciting avenue for drug development .

Anti-inflammatory and Analgesic Effects

Indole derivatives often exhibit anti-inflammatory and analgesic activities. Our compound may modulate inflammatory pathways, potentially reducing pain and inflammation. Researchers have explored its effects in animal models and cell-based assays, highlighting its therapeutic potential .

Neuroprotective Properties

Indoles have also attracted attention in neurobiology. N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may possess neuroprotective effects, potentially mitigating neurodegenerative diseases. Studies have investigated its impact on neuronal survival, neurotransmitter regulation, and oxidative stress .

Cardiovascular Applications

Indole derivatives have been explored for their cardiovascular benefits. Our compound might influence vascular function, platelet aggregation, or blood pressure regulation. Researchers aim to uncover its potential in preventing cardiovascular diseases or managing existing conditions .

Chemical Synthesis and Novel Methods

Given the importance of indole derivatives, researchers continue to develop novel synthetic methods for their construction. Investigating efficient routes to synthesize N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide remains an active area of research. These efforts contribute to expanding our understanding of indole chemistry and its applications .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c17-11-6-2-1-5-10(11)9-18-14(21)13-15(22)19-12-7-3-4-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAXGCCPJFOKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)

![N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2626577.png)

![4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2626579.png)

methyl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2626580.png)

![2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B2626582.png)

![Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2626586.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2626587.png)

![Ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2626593.png)